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Compound of Interest

Compound Name:

2-(3-

Methoxypropoxy)phenylboronic

acid

CAS No.: 1122568-12-0

Cat. No.: B1463809

Get Quote

Executive Summary
This technical guide details the mass spectrometric (MS) analysis of 2-(3-
Methoxypropoxy)phenylboronic acid, a functionalized arylboronic acid intermediate often

employed in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry.

Characterizing this molecule presents distinct challenges due to the Lewis acidity of the boronic

center and the amphiphilic nature of the 3-methoxypropoxy ether tail. This guide prioritizes

Electrospray Ionization (ESI) in negative mode as the primary detection method, while

addressing critical artifacts such as boroxine formation (dehydration trimers) and solvent-

induced esterification.

Part 1: Molecular Architecture & MS Theory
Structural Analysis & Ionization Physics
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The analyte consists of a phenyl ring substituted at the ortho position with a 3-methoxypropoxy

chain and a boronic acid group.

Formula:

Monoisotopic Mass (

): 210.106 Da

Exact Mass (

): 209.110 Da

The Ortho-Effect: The oxygen atoms in the ortho-alkoxy chain can coordinate intramolecularly

with the empty p-orbital of the boron atom. This coordination stabilizes the boronate anion,

making Negative Ion Mode (ESI-) the most sensitive and chemically specific ionization method.

The Isotopic Fingerprint
Boron possesses a unique natural isotopic distribution that serves as a self-validating spectral

signature.

(19.9%):

(80.1%):

Diagnostic Rule: Any genuine molecular ion or boron-containing fragment must exhibit this

characteristic 1:4 intensity ratio between the M and M+1 peaks. Absence of this pattern

indicates protodeboronation (loss of the boron group).

Part 2: Experimental Strategy (Methodology)
Solvent Systems & Sample Preparation
Boronic acids are prone to esterification with alcohol solvents (methanol/ethanol) in the ion

source, creating pseudo-molecular ions

. To prevent this, aprotic polar solvents are required.

Recommended Protocol:
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Stock Solution: Dissolve 1 mg of analyte in Acetonitrile (MeCN) or DMSO.

Working Solution: Dilute to 10 µg/mL using 50:50 MeCN:

containing 10 mM Ammonium Acetate.

Why Ammonium Acetate? It provides a buffered pH (~6.8) that facilitates the formation of

the boronate anion

or the adduct

, preventing acid-catalyzed deboronation.

Instrumental Parameters (ESI Source)
Polarity: Negative (ESI-)

Capillary Voltage: 2.5 – 3.0 kV (Lower voltage reduces discharge on the ether tail).

Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the ether linkage).

Desolvation Temp: 350°C (High enough to desolvate the ether chain, but controlled to

minimize boroxine formation).

Part 3: Fragmentation & Spectral Interpretation[1]
Primary Ionization Pathways
In negative mode, the molecule typically forms two distinct species:

Deprotonated Monomer:

at

209.1 (based on

).

Boroxine Artifact: Under high source energy or concentration, three molecules dehydrate to

form a cyclic trimer.
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Fragmentation Logic (Graphviz Visualization)
The following diagram illustrates the competing pathways between clean ionization, artifact

formation, and fragmentation.

Neutral Molecule
MW: 210.10

[M-H]⁻
m/z 209.10

ESI- (Deprotonation)

[Boroxine Artifact]⁻
[3M - 3H₂O - H]⁻

m/z ~575.3

High Conc./Heat
(-3 H₂O)

Ether Cleavage
[M - C₄H₉O]⁻
m/z 137.04

CID (-72 Da)

Deboronation
[M - B(OH)₂]⁻

(Phenoxide ion)

High Energy CID

Click to download full resolution via product page

Caption: Ionization and fragmentation pathways. Green indicates the target analytical ion; Red

indicates the common dehydration artifact.

Diagnostic Ion Table
The following table summarizes the theoretical

values (based on

) expected in an ESI- spectrum.
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Ion Identity Formula

Theoretical

(

)

Description

[M - H]⁻ 209.10
Parent Ion. Base peak

in mild conditions.

[M + OAc]⁻ 269.12

Adduct formed in

Ammonium Acetate

buffer.

[M - H - H₂O]⁻ 191.09
In-source dehydration

(Boroxine precursor).

Ether Cleavage 137.04

Loss of the

methoxypropoxy tail

(Neutral loss 72 Da).

Dimer [2M - H]⁻ 419.21

Non-covalent dimer,

common at high

concentrations.

Part 4: Quality Control & Impurity Profiling
In drug development, this boronic acid is a raw material. The two critical impurities to screen for

are:

Protodeboronation Product (1-(3-methoxypropoxy)benzene):

Mechanism:[1][2] Hydrolysis of the C-B bond.

Detection: This is neutral and will not ionize well in ESI-. Use APCI+ or GC-MS to detect

the bare arene (MW ~166 Da).

Boroxine (Trimer):

Detection: If the peak at
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~575 is dominant even at low cone voltages, the solid sample may have polymerized
during storage.

Remediation: Add 5% water to the sample solvent to hydrolyze the boroxine back to the

monomer before injection.

Automated QC Workflow

Raw Material Dissolve in MeCN:H₂O
(Add NH₄OAc) Direct Infusion / LC Check m/z 209

Pass:
Isotope Ratio 1:4Clean [M-H]⁻

Fail:
Dominant m/z 575

(Boroxine)

Trimer Found

Fail:
No Boron Pattern

(Degradation)

Protodeboronation

Click to download full resolution via product page

Caption: Decision tree for rapid QC of boronic acid raw materials.
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Core Reference: Detailed mechanism of boroxine formation and solvent adducts in ESI
sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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